molecular formula C20H28Sn B1582524 Stannane, dibutyldiphenyl- CAS No. 6452-61-5

Stannane, dibutyldiphenyl-

Cat. No.: B1582524
CAS No.: 6452-61-5
M. Wt: 387.1 g/mol
InChI Key: DTYWIPLKZHQUMW-UHFFFAOYSA-N
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Description

Dibutyldiphenylstannane is an organotin compound characterized by two butyl (C₄H₉) and two phenyl (C₆H₅) groups bonded to a central tin atom. Its molecular formula is C₂₀H₂₈Sn, with a molecular weight of approximately 387.23 g/mol. Organotin compounds like dibutyldiphenylstannane are typically synthesized via chlorination of tin precursors followed by alkylation or arylation (e.g., Grignard reactions) . Such compounds are utilized in polymer synthesis, catalysis, and as intermediates in organic reactions, though their toxicity and environmental impact have led to reduced use in industrial settings .

Properties

IUPAC Name

dibutyl(diphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.2C4H9.Sn/c2*1-2-4-6-5-3-1;2*1-3-4-2;/h2*1-5H;2*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYWIPLKZHQUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064371
Record name Stannane, dibutyldiphenyl-
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Molecular Weight

387.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6452-61-5
Record name Dibutyldiphenylstannane
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Record name Dibutyldiphenylstannane
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Record name Stannane, dibutyldiphenyl-
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Record name Stannane, dibutyldiphenyl-
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Record name Dibutyldiphenylstannane
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Record name DIBUTYLDIPHENYLSTANNANE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary and most commonly employed method for synthesizing stannane, dibutyldiphenyl- is through the reaction of dibutyltin dichloride with phenylmagnesium bromide, a Grignard reagent. This reaction is a classic example of transmetallation, where the phenyl groups are introduced onto the tin center by replacing chloride ligands.

Reaction:

$$
\text{Bu}2\text{SnCl}2 + 2 \text{PhMgBr} \rightarrow \text{Bu}2\text{SnPh}2 + 2 \text{MgBrCl}
$$

  • Reaction atmosphere: The process is conducted under an inert atmosphere such as nitrogen or argon to prevent oxidation and hydrolysis of sensitive organotin intermediates.
  • Solvent: Anhydrous ether or tetrahydrofuran (THF) is typically used to dissolve reactants and facilitate the reaction.
  • Temperature: The reaction mixture is refluxed to ensure complete conversion, generally at temperatures corresponding to the boiling point of the solvent.
  • Stoichiometry: Strict molar ratios (1:2 of dibutyltin dichloride to phenylmagnesium bromide) are maintained to optimize yield and minimize side reactions.

This method is scalable and forms the basis for industrial production, where continuous flow reactors and automation enhance efficiency and product purity.

Industrial Production Methods

Industrial synthesis of stannane, dibutyldiphenyl- follows the same fundamental chemistry but is optimized for large-scale output:

  • Continuous flow reactors: These enable precise control over reaction time, temperature, and reagent mixing, reducing by-products.
  • Automated systems: Automation ensures reproducibility and high throughput.
  • Purification: Post-reaction purification often involves silica gel chromatography to remove residual tin byproducts and unreacted materials.
  • Yield and purity: Industrial processes achieve high yields (often exceeding 80%) and purity verified by spectroscopic methods.

Alternative Synthetic Approaches

Beyond the Grignard reaction, other methods have been explored:

  • Pd-catalyzed coupling: Coupling of tin hydrides with aryl halides using palladium catalysts (e.g., (PPh3)2PdCl2) in solvents like toluene can produce dibutyldiphenylstannane with yields around 80%. This method allows for milder conditions and can be useful for sensitive substrates.
  • Redistribution reactions: Transmetalation or redistribution involving tributyltin chloride and phenyl sources under controlled conditions can also yield the target compound.

Preparation of Organotin(IV) Benzoate Derivatives (Related Organotin Chemistry)

Research on organotin(IV) compounds related to dibutyldiphenylstannane includes the preparation of organotin(IV) benzoates, which are synthesized via a two-step process involving organotin dichlorides and benzoic acid:

Example: Preparation of Dibutyltin(IV) Dibenzoate

$$
\text{Bu}2\text{SnCl}2 + 2 \text{NaOH} \rightarrow \text{Bu}2\text{SnO} + 2 \text{NaCl} + H2O
$$

$$
\text{Bu}2\text{SnO} + 2 \text{C}6\text{H}5\text{COOH} \rightarrow \text{Bu}2\text{Sn(OOCC}6\text{H}5)2 + H2O
$$

  • The reaction is carried out in methanol with reflux at 60–70°C for about 4 hours.
  • The product precipitates as a white solid, isolated by filtration and dried under vacuum.
  • Yields exceed 90%, and the compounds are characterized by NMR, IR, and UV-Vis spectroscopy.

This method demonstrates the versatility of dibutyltin precursors in synthesizing organotin derivatives with biological activity.

Data Tables Summarizing Preparation and Characterization

Parameter Details
Starting materials Dibutyltin dichloride, phenylmagnesium bromide (Grignard reagent)
Solvent Anhydrous ether or tetrahydrofuran (THF)
Atmosphere Inert gas (N2 or Ar)
Temperature Reflux temperature of solvent (approx. 60–80°C)
Reaction time Several hours until completion
Stoichiometry 1 mole dibutyltin dichloride : 2 moles phenylmagnesium bromide
Industrial scale enhancements Continuous flow reactors, automated mixing, silica gel chromatography purification
Yield Typically >80% (lab scale), optimized in industry
Purity verification ¹H/¹³C NMR, ¹¹⁹Sn NMR, GC-MS, FTIR, X-ray crystallography

Analytical Techniques for Characterization

  • Nuclear Magnetic Resonance (NMR): ¹¹⁹Sn NMR confirms tin coordination environment (chemical shifts between –50 to –200 ppm typical for tetraorganotin compounds). ¹H and ¹³C NMR resolve butyl and phenyl protons and carbons.
  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies Sn-C and Sn-Ph vibrational modes (500–550 cm⁻¹ and 1450–1600 cm⁻¹ respectively).
  • X-ray Crystallography: Provides detailed structural information including Sn-C bond lengths (2.10–2.18 Å) and tetrahedral geometry.
  • Elemental Analysis: Confirms composition consistent with theoretical values, ensuring purity.

Chemical Reactions Analysis

Types of Reactions: Stannane, dibutyldiphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyldiphenyltin oxide.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the phenyl or butyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides, alkoxides, and thiolates are employed in substitution reactions.

Major Products:

    Oxidation: Dibutyldiphenyltin oxide.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Stannane, dibutyldiphenyl- has garnered attention in several research domains:

Organic Chemistry

  • Reagent in Synthesis : It is utilized for forming carbon-tin bonds, facilitating the synthesis of various organic compounds. Its stability allows for prolonged reactions without significant degradation.
  • Antimicrobial Properties : Research indicates that organotin compounds exhibit antimicrobial activity, making them candidates for developing new antimicrobial agents. Studies have shown that derivatives of stannane, dibutyldiphenyl- can interact with biological macromolecules, enhancing their cytotoxic effects against cancer cells .
  • Cytotoxicity Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (human mammary adenocarcinoma). In vitro assays have reported IC50 values indicating that these compounds are more potent than standard treatments like cisplatin .

Industrial Applications

  • Catalyst in Polymer Production : Stannane, dibutyldiphenyl- serves as a catalyst in the production of polymers and silicones, improving reaction rates and product yields. Its ability to form stable complexes enhances its effectiveness in these processes .

Case Study 1: Cytotoxicity of Organotin Compounds

A study evaluated the cytotoxic effects of various organotin(IV) complexes against breast cancer cell lines. The results indicated that stannane derivatives exhibited enhanced antiproliferative activity compared to traditional chemotherapeutics. The presence of phenyl groups was linked to increased interactions with cellular targets, leading to improved efficacy .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of stannane derivatives revealed significant inhibitory effects against several bacterial strains. The mechanism was attributed to the ability of these compounds to disrupt bacterial cell membranes and interfere with metabolic processes .

Mechanism of Action

The mechanism of action of stannane, dibutyldiphenyl- involves the coordination of the tin atom with various substrates. The tin atom can form bonds with oxygen, sulfur, and nitrogen-containing compounds, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Dibutyldiphenylstannane likely shares synthetic routes with dibutyldimethylstannane, where dichlorostannane intermediates are reacted with butyl and phenyl Grignard reagents . Tributylstannane, however, is synthesized via dehydrogenative coupling, favoring redistribution products at higher temperatures .

Thermal and Electronic Properties

  • Thermal Stability: Poly(diphenyl-alt-dibutyl)stannane (a copolymer derived from dibutyldiphenylstannane monomers) exhibits higher glass transition temperatures (Tg) compared to poly(dibutyl)stannane due to rigid phenyl groups . DSC data for analogous polymers suggests phenyl-substituted stannanes decompose at temperatures above 200°C .
  • Electronic Structure : DFT calculations on hypercoordinated stannanes reveal that phenyl groups induce greater electron withdrawal from the tin center compared to alkyl groups, altering NMR chemical shifts (e.g., ¹¹⁹Sn NMR) .

Biological Activity

Stannane, dibutyldiphenyl- (chemical formula: C20_{20}H28_{28}Sn), is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Overview of Organotin Compounds

Organotin compounds are characterized by tin atoms bonded to organic groups, which confer unique properties that are exploited in various applications, including biocatalysis and medicinal chemistry. Stannane, dibutyldiphenyl- is notable for its stability and ability to interact with biological molecules, making it a subject of interest in pharmacological studies.

Stannane, dibutyldiphenyl- exhibits several biochemical properties that contribute to its biological activity:

  • Enzyme Interaction : The compound can form complexes with hydroxyl-containing compounds and other biomolecules, facilitating various catalytic processes.
  • Stability and Degradation : While stable under certain conditions, it can degrade over time, altering its biochemical activity. This temporal effect is crucial in laboratory settings where the compound's efficacy may change.

The biological activity of stannane, dibutyldiphenyl- is primarily attributed to its interaction with cellular components:

  • Coordination Chemistry : The tin atom can coordinate with oxygen, sulfur, and nitrogen-containing compounds, influencing various biochemical pathways. This coordination is essential for the compound's role as a potential therapeutic agent.
  • Cytotoxicity : Studies indicate that organotin compounds can exhibit selective cytotoxicity against cancer cell lines. For instance, recent research demonstrated that organotin(IV) complexes derived from dehydroacetic acid showed significant antiproliferative effects against MDA-MB-231 and MCF-7 cancer cell lines, outperforming traditional chemotherapeutic agents like cisplatin .

1. Anticancer Activity

A study evaluated the cytotoxic effects of organotin(IV) complexes on human mammary adenocarcinoma cell lines. The sulforhodamine B assay revealed IC50_{50} values indicating potent antiproliferative effects:

Compound TypeIC50_{50} (μM)Cell Line
Organotin(IV) Complex< 5MDA-MB-231
Cisplatin5.3 ± 2.38MDA-MB-231

These findings suggest that stannane derivatives may be more effective than established treatments in certain contexts .

2. Antimicrobial Properties

Research has also explored the antimicrobial potential of organotin compounds. For example, stannane derivatives have demonstrated effectiveness against various bacterial strains. The mechanism involves disrupting cellular membranes and inhibiting enzyme functions critical for bacterial survival .

3. Comparative Studies

Comparative studies have shown that the biological activities of organotin compounds are influenced by the nature of the organic groups attached to the tin atom. For instance, dibutyl-, diphenyl-, and triphenyltin derivatives exhibit varying degrees of cytotoxicity and antimicrobial activity based on their structural configurations .

Q & A

Basic: What are the standard synthetic routes for dibutyldiphenylstannane, and how do reaction conditions influence yield and purity?

Methodological Answer:
Dibutyldiphenylstannane is typically synthesized via transmetallation or redistribution reactions. A common approach involves reacting tributyltin chloride with phenylmagnesium bromide under anhydrous conditions (e.g., THF, –78°C to room temperature). Yield optimization requires strict control of stoichiometry (e.g., 1:2 molar ratio of SnCl to Grignard reagent) and exclusion of moisture to prevent hydrolysis . Alternative methods include Pd-catalyzed coupling of tin hydrides with aryl halides, as demonstrated in Suzuki-Miyaura-type reactions, which achieve ~80% yields when using (PPh₃)₂PdCl₂ catalysts in toluene . Purity is verified via ¹H/¹³C NMR and GC-MS, with residual tin byproducts removed via silica gel chromatography.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing dibutyldiphenylstannane?

Methodological Answer:

  • FTIR : Identifies Sn-C (500–550 cm⁻¹) and Sn-Ph (1,450–1,600 cm⁻¹) vibrational modes. Compare to monoisotopic stannane reference spectra for accuracy .
  • NMR : ¹¹⁹Sn NMR is critical for confirming tin coordination (δ –50 to –200 ppm for tetraorganotin compounds). ¹H NMR resolves butyl (δ 0.8–1.6 ppm) and phenyl (δ 7.2–7.6 ppm) protons .
  • X-ray Crystallography : Resolves Sn-C bond lengths (typical range: 2.10–2.18 Å) and tetrahedral geometry. Crystallize in hexane/ethyl acetate mixtures at –20°C .

Advanced: How does dibutyldiphenylstannane participate in cross-coupling reactions, and what mechanistic insights explain its catalytic activity?

Methodological Answer:
In Stille couplings, dibutyldiphenylstannane acts as a transmetallation agent. The mechanism involves oxidative addition of aryl halides to Pd⁰, followed by ligand exchange with SnR₄ to form Pd-Sn intermediates. Rate-limiting steps depend on solvent polarity (e.g., DMF accelerates transmetallation) and steric bulk of aryl groups. Computational studies (DFT) show that electron-withdrawing substituents on the aryl group lower the activation energy for transmetallation by 5–10 kcal/mol . Contradictions in catalytic efficiency (e.g., lower yields with ortho-substituted aryl groups) are attributed to steric hindrance disrupting Pd-Sn coordination .

Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy data for organotin compounds like dibutyldiphenylstannane?

Methodological Answer:
Discrepancies in MIC values (e.g., 16–64 µg/mL for S. aureus) often arise from variations in:

  • Test protocols : Broth microdilution vs. agar diffusion (the latter underestimates lipid-soluble compounds).
  • Bacterial strains : Use ATCC reference strains to standardize .
  • Compound purity : Residual tin chlorides (from synthesis) inflate toxicity. Validate via elemental analysis and ICP-MS.
  • Statistical rigor : Replicate assays ≥3 times with ANOVA to assess significance .

Advanced: What computational strategies are recommended to model the electronic structure of dibutyldiphenylstannane for reaction prediction?

Methodological Answer:

  • DFT Calculations : Use B3LYP/def2-TZVP to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV predicts nucleophilic reactivity).
  • NBO Analysis : Quantifies hyperconjugation in Sn-C bonds (e.g., σ→σ* interactions stabilize tetrahedral geometry).
  • MD Simulations : Model solvation effects in THF/water mixtures to predict hydrolysis pathways .

Basic: What safety protocols are critical when handling dibutyldiphenylstannane in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods due to volatility (vapor pressure ~0.1 mmHg at 25°C).
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill Management : Neutralize with 10% KOH solution to precipitate tin oxides.
  • Waste Disposal : Collect in sealed containers for incineration to avoid environmental leaching .

Advanced: How can dibutyldiphenylstannane be incorporated into polymeric matrices, and what analytical methods assess structural integrity?

Methodological Answer:

  • Copolymer Synthesis : Radical polymerization with styrene/acrylates at 60–80°C (AIBN initiator). Monitor via GPC (Mw ~20,000–50,000 Da) .
  • DSC/TGA : Detect glass transitions (Tg ~75°C) and thermal decomposition (>200°C).
  • SEM-EDX : Map Sn distribution in polymer films to confirm homogeneity .

Advanced: What methodologies evaluate the environmental persistence of dibutyldiphenylstannane in aquatic systems?

Methodological Answer:

  • Leaching Studies : Simulate water/sediment systems (OECD 308 guidelines). Quantify Sn via ICP-MS after 28-day exposure.
  • Photodegradation : Use UV-Vis spectroscopy to track breakdown products (e.g., diphenyltin dichloride) under simulated sunlight .
  • QSAR Models : Predict bioaccumulation factors (log BAF ~3.2) based on octanol-water partition coefficients (log Kow ~5.1) .

Advanced: What mechanistic pathways explain dibutyldiphenylstannane’s role in radical-mediated reactions?

Methodological Answer:
In Barton-McCombie deoxygenation, dibutyldiphenylstannane donates hydrogen radicals via a chain mechanism:

Initiation : AIBN generates radicals at 70°C.

Propagation : Sn-H abstracts O-centered radical from substrate.

Termination : Radical recombination forms stable byproducts.
Monitor tin contamination post-reaction via ¹H NMR (δ 0.5–1.5 ppm for residual SnBu₂Ph₂) and remove via aqueous KF washes .

Basic: How does dibutyldiphenylstannane’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

  • pH Stability : Hydrolyzes rapidly below pH 5 (t₁/₂ <1 hr). Use buffered solutions (pH 7–9) for aqueous reactions.
  • Thermal Stability : Decomposes above 150°C, releasing butane and benzene. Avoid reflux in high-boiling solvents (e.g., DMF) without inert atmosphere .
  • Light Sensitivity : Store in amber vials at –20°C to prevent radical degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Stannane, dibutyldiphenyl-
Reactant of Route 2
Stannane, dibutyldiphenyl-

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